molecular formula C10H10N2OS B093010 1-(4-Methoxyphenyl)imidazoline-2-thione CAS No. 17452-14-1

1-(4-Methoxyphenyl)imidazoline-2-thione

Cat. No. B093010
CAS RN: 17452-14-1
M. Wt: 206.27 g/mol
InChI Key: LIEBCNQPMNARMP-UHFFFAOYSA-N
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Description

The compound 1-(4-Methoxyphenyl)imidazoline-2-thione is a derivative of imidazoline, a class of heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one sulfur atom in the case of thiones. The methoxyphenyl group attached to the imidazole ring suggests potential for biological activity, as methoxy groups are often involved in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, a one-pot synthesis method was reported for a compound with a similar structure, 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d] [2-14C]imidazole, which is a nonacidic anti-inflammatory and analgesic agent . Another study reported the synthesis of a highly potent 5-HT3 receptor antagonist, which is structurally related to 1-(4-Methoxyphenyl)imidazoline-2-thione . These methods often involve multi-step reactions, including condensation, hydrogenation, and dehydrogenation processes, which could potentially be adapted for the synthesis of 1-(4-Methoxyphenyl)imidazoline-2-thione.

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been studied using X-ray diffraction analysis. For example, the molecular structure of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II) was determined, revealing a nonplanar thione and specific dihedral angles between the tetrazole and benzene cycles . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of imidazole thiones is influenced by the presence of substituents on the imidazole ring. Studies have shown that methoxy-substituted phenylthiazolinethiones exhibit specific tautomerism and hydrogen-bond patterns, which could affect their chemical reactions . The synthesis of imidazo[2,1-b]-1,3,4-thiadiazole derivatives also involves condensation reactions, which could be relevant for the synthesis and further reactions of 1-(4-Methoxyphenyl)imidazoline-2-thione .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole thiones are influenced by their molecular structure. For instance, the presence of methoxy and phenyl groups can affect the solubility, bioavailability, and pharmacokinetic characteristics of these compounds . Spectroscopic methods such as IR, NMR, and X-ray crystallography are commonly used to characterize these compounds and determine their physical properties .

Scientific Research Applications

  • Synthesis of Anti-inflammatory and Analgesic Agents : 1-(4-Methoxyphenyl)imidazoline-2-thione derivatives have been synthesized for use as nonacidic anti-inflammatory and analgesic agents. These compounds have been employed in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).

  • Development of Copper(I) Complexes with Antimicrobial Properties : The synthesis and characterization of copper(I) complexes using derivatives of 1-(4-Methoxyphenyl)imidazoline-2-thione have been conducted. These complexes have shown preliminary antifungal and antibacterial activities, indicating potential applications in antimicrobial treatments (Jayasree & Aravindakshan, 2005).

  • Biological and Pharmaceutical Importance : Certain imidazole derivatives, including those with 1-(4-Methoxyphenyl)imidazoline-2-thione structure, exhibit significant biological activities such as antimicrobial and anticancer properties. These derivatives are used in medicinal chemistry due to their pharmacokinetic characteristics (Ramanathan, 2017).

  • Corrosion Inhibition in Industrial Applications : Imidazole derivatives, including 1-(4-Methoxyphenyl)imidazoline-2-thione, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness in corrosion protection makes them valuable in industrial applications (Prashanth et al., 2021).

  • Study of Conformation and Tautomerism : Research on 1-(4-Methoxyphenyl)imidazoline-2-thione derivatives has been conducted to understand their molecular conformations and tautomerism, which is crucial for their pharmaceutical applications as human indolenamine dioxygenase inhibitors (Balti et al., 2016).

properties

IUPAC Name

3-(4-methoxyphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-9-4-2-8(3-5-9)12-7-6-11-10(12)14/h2-7H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEBCNQPMNARMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938523
Record name 1-(4-Methoxyphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)imidazoline-2-thione

CAS RN

17452-14-1
Record name 1-(4-Methoxyphenyl)imidazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-1H-imidazole-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Chumphoochai, P Manohong, N Niamnont, M Tamtin… - Marine Drugs, 2023 - mdpi.com
Obesity is a multifactorial disease characterized by an excessive accumulation of fat, which in turn poses a significant risk to health. Bioactive compounds obtained from macroalgae …
Number of citations: 0 www.mdpi.com
ВМ Одинцова, ВГ Корнієвська, ММ Малецький… - 2021 - dspace.zsmu.edu.ua
Родина Apiaceae нараховує 474 родів і 3992–4050 видів, які поширені на всій земній кулі. З усього різноманіття видів нашу увагу привернула сировина анісу звичайного …
Number of citations: 2 dspace.zsmu.edu.ua

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